Cyclododecane-1,7-dione
Description
Structure
2D Structure
Properties
CAS No. |
10329-90-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
cyclododecane-1,7-dione |
InChI |
InChI=1S/C12H20O2/c13-11-7-3-1-4-8-12(14)10-6-2-5-9-11/h1-10H2 |
InChI Key |
VUYDJCCPGNUSHU-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)CCCCCC(=O)CC1 |
Canonical SMILES |
C1CCC(=O)CCCCCC(=O)CC1 |
Synonyms |
1,7-Cyclododecanedione |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclododecane 1,7 Dione
Precursor-Based Synthetic Routes to Cyclododecane-1,7-dione
The construction of the this compound framework is often achieved by manipulating the structure of pre-existing macrocycles or bicyclic compounds, which dictates the final placement of the ketone functionalities.
Ozonolysis and Reductive Workup Strategies from Cyclododecatrienes
A notable and effective route to this compound begins with the readily available cis,trans,trans-cyclododeca-1,5,9-triene. electronicsandbooks.com This multi-step synthesis demonstrates a high degree of regiochemical control by transforming the starting triene into a specific bicyclic olefin whose subsequent cleavage yields the desired 1,7-dione.
The process involves two key stages:
Isomerization and Hydrogenation: The starting material, cis,trans,trans-cyclododeca-1,5,9-triene, is first isomerized by refluxing in heptane (B126788) with a sodium on alumina (B75360) catalyst. electronicsandbooks.com This reaction induces a transannular reaction, converting the monocyclic triene into a mixture of bicyclic diolefins. Subsequent hydrogenation of this mixture, using the same catalyst, simplifies the product composition to primarily two bicyclic mono-olefins. The major component of this mixture is bicyclo[5.5.0]dodec-1(7)-ene, the crucial precursor for the target molecule. electronicsandbooks.com
Ozonolysis: The heptane solution containing the bicyclic olefin mixture is then subjected to ozonolysis at 0°C in the presence of acetic acid and water. electronicsandbooks.com The ozone selectively cleaves the double bond of bicyclo[5.5.0]dodec-1(7)-ene, which, upon workup, yields this compound. electronicsandbooks.com The final product can be isolated and purified by crystallization from methanol (B129727), yielding the pure diketone with a melting point of 133-135°C. electronicsandbooks.com
Catalytic Transformations Involving Platinum Species
Catalytic methods offer alternative pathways for the synthesis of cyclododecane (B45066) derivatives. One documented transformation involves the use of platinum as a hydrogenation catalyst. Specifically, the hydrogenation of a diastereomeric monocyclic diallene over a platinum catalyst has been reported to yield this compound, with a melting point of 134-135°C. rsc.org This method highlights the role of catalytic hydrogenation in not only saturation but also in the structural rearrangement of highly unsaturated macrocyclic precursors to form stable diketones.
Alternative Macrocyclization and Functionalization Pathways
While precursor-based routes involving ozonolysis are well-established, other general macrocyclization strategies exist for forming large-ring diketones, though they are not always efficient for the 1,7-isomer. For instance, the dehydrohalogenation of specific acid chlorides using tertiary aliphatic amines can form bifunctional ketene (B1206846) derivatives. sciengine.com Under high-dilution conditions, these intermediates can cyclize, and subsequent hydrolysis and decarboxylation can give macrocyclic diketones, although the yields for these products are often reported to be quite low. sciengine.com Another general approach for cyclic ketones is the intramolecular coupling of bis-diazoketones, which has been successfully applied to the synthesis of 1,4-cycloalkanediones. sciengine.com
Stereochemical and Regiochemical Control in this compound Synthesis
The selective synthesis of this compound over its other isomers (e.g., 1,4- or 1,6-diones) is a problem of regioselectivity. Regioselective reactions are those that favor the formation of one constitutional isomer over another. masterorganicchemistry.com
The synthesis from cis,trans,trans-cyclododeca-1,5,9-triene is a prime example of exceptional regiochemical control. electronicsandbooks.com The key to this control lies in the formation of the bicyclo[5.5.0]dodec-1(7)-ene intermediate. The structure of this precursor is rigid, and the sole double bond is located precisely at the bridgehead position. Ozonolysis, a reaction that specifically cleaves carbon-carbon double bonds, can only occur at this position. The cleavage of this specific bond dictates that the two resulting carbonyl groups will be formed at positions 1 and 7 of the newly formed twelve-membered carbocyclic ring. This precursor-directed strategy effectively prevents the formation of other isomeric diketones.
Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a critical consideration in macrocyclic chemistry. masterorganicchemistry.comnih.gov While the regiochemistry of the aforementioned synthesis is well-defined, detailed studies on the stereoselective control to yield specific diastereomers of this compound are less commonly documented in the literature.
Comparative Analysis of Synthetic Efficiency and Selectivity for Isomeric Diketones
Different synthetic methodologies starting from related precursors can lead to different constitutional isomers of cyclododecanedione. The choice of reagents and reaction pathway is critical in determining the final product. The table below compares synthetic routes to the 1,7-, 1,6-, and 1,4-isomers of cyclododecanedione.
Table 1: Comparative Synthesis of Cyclododecanedione Isomers
| Target Isomer | Precursor | Key Reaction/Reagent | Selectivity/Yield Notes | Reference(s) |
| This compound | cis,trans,trans-Cyclododeca-1,5,9-triene (via bicyclo[5.5.0]dodec-1(7)-ene) | 1. Na/Al₂O₃ Isomerization2. Ozonolysis | Good yield and high regioselectivity for the 1,7-isomer due to the specific bicyclic intermediate. | electronicsandbooks.com |
| Cyclododecane-1,6-dione | Cyclododecatriene | Treatment with strong sulfuric acid to form a bicyclic olefin, followed by ozonolysis. | This route is reported to lead specifically to the 1,6-isomer. | sciengine.com |
| Cyclododecane-1,4-dione | Acyclic bis-diazo ketones | Intramolecular coupling in the presence of bis(acetylacetonato)copper | Provides a useful procedure specifically for the preparation of 1,4-cycloalkanediones. | sciengine.com |
This comparison illustrates that the regiochemical outcome is highly dependent on the structure of the intermediate that undergoes the ring-opening or ring-closing reaction. The synthesis of the 1,7-dione relies on the unique transannular reaction of cyclododecatriene to form a precursor distinct from that used for the 1,6-dione. electronicsandbooks.comsciengine.com
Spectroscopic Data for this compound Currently Unavailable in Public Scientific Databases
The inquiry sought specific data pertaining to various analytical techniques, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR), and Infrared (IR) Spectroscopy. The requested analysis included detailed chemical shifts, coupling constants, resonance assignments, and the determination of the intercarbonyl dihedral angle, as well as a discussion on advanced multidimensional NMR techniques and the environmental effects on carbonyl stretching frequencies.
Searches were conducted for synthesis papers that might include characterization data in their supplementary materials, as well as direct queries in chemical and spectroscopic databases. While information on related compounds such as cyclododecanone (B146445) and other diketone isomers was found, specific, verifiable data for the 1,7-dione isomer of cyclododecane remains elusive.
The absence of this foundational data prevents the creation of the detailed, data-driven article as outlined in the user's request. It is not possible to provide the specified tables and in-depth analysis of the spectroscopic properties of this compound without access to the primary experimental spectra.
Should this information become publicly available in the future, the generation of the requested scientific article would be feasible.
High Resolution Spectroscopic Characterization and Structural Elucidation of Cyclododecane 1,7 Dione
Infrared (IR) Spectroscopy of Cyclododecane-1,7-dione
Vibrational Band Assignments and Conformational Insights
A comprehensive search for infrared (IR) and Raman spectroscopy data for this compound did not yield specific vibrational band assignments. This information is fundamental for identifying the characteristic vibrational modes of the molecule and gaining insights into its conformational isomers in different phases. Without experimental spectra, a detailed analysis of its molecular vibrations and the influence of its flexible twelve-membered ring on these modes is not possible.
Mass Spectrometry (MS) of this compound
High-Resolution Mass Spectrometry for Molecular Formula Verification
While the molecular formula of this compound is known to be C₁₂H₂₀O₂, specific high-resolution mass spectrometry data to experimentally confirm this formula could not be located. Such data would provide a precise mass measurement, confirming the elemental composition of the molecule.
Fragmentation Pathways and Structural Connectivity Elucidation
X-ray Crystallography of this compound
Solid-State Molecular Structure Determination
No published X-ray crystal structure for this compound could be found. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsion angles.
Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and intermolecular interactions of this compound is limited by the current lack of publicly available, experimentally determined crystallographic data for this specific compound. While theoretical calculations can provide insights into the probable intermolecular forces at play, a definitive description requires single-crystal X-ray diffraction analysis.
Based on the molecular structure of this compound, which features a large, flexible twelve-membered ring and two polar ketone groups, several types of intermolecular interactions would be anticipated to govern its crystal packing. The primary forces would likely be van der Waals interactions and dipole-dipole interactions.
The presence of two carbonyl groups introduces polarity into the molecule. The carbon-oxygen double bonds possess a significant dipole moment, which would lead to dipole-dipole interactions between adjacent molecules in the crystal lattice. These interactions, while weaker than hydrogen bonds, are significant in determining the orientation of molecules relative to one another, as they will arrange to maximize the attraction between positive and negative poles.
Without experimental data, a precise description of the unit cell parameters, space group, and the specific arrangement of molecules in the crystal lattice remains speculative. The conformation of the cyclododecane (B45066) ring in the solid state would also be a critical factor, as different conformers could lead to vastly different packing efficiencies and intermolecular interaction motifs.
Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide a detailed and accurate picture of its solid-state structure. Such a study would allow for the creation of a detailed data table of intermolecular contacts, including bond distances and angles, and a thorough understanding of the forces that dictate the crystalline architecture of this compound.
Computational and Theoretical Investigations of Cyclododecane 1,7 Dione
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Cyclododecane-1,7-dione, DFT would be a primary tool for detailed analysis.
Geometry Optimization and Energy Landscape Exploration
A crucial first step in the computational analysis of this compound would be to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible macrocycle like this compound, exploring the complex energy landscape to identify various low-energy conformers would be essential. This exploration would likely reveal several stable or metastable conformations, influenced by the placement of the two ketone groups within the twelve-membered ring. The resulting optimized geometries would provide key information on bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis and Molecular Orbital Interactions (e.g., HOMO-LUMO Gaps)
Once the geometries are optimized, DFT calculations can elucidate the electronic properties of this compound. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would also be analyzed to predict sites susceptible to nucleophilic or electrophilic attack.
Hypothetical Data Table for Electronic Properties of a Calculated this compound Conformer:
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The values in this table are illustrative and not based on actual experimental or published computational data for this compound.
Thermochemical Properties and Reaction Energetics
DFT methods are also employed to calculate important thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are vital for understanding the stability of the molecule and the thermodynamics of reactions it might undergo. By calculating the energies of reactants, transition states, and products, the energetics of potential chemical transformations of this compound could be thoroughly investigated.
Force-Field Calculations and Molecular Mechanics Simulations
Molecular mechanics employs classical physics to model molecular systems, offering a computationally less expensive alternative to quantum mechanical methods. This approach is particularly well-suited for studying large, flexible molecules like this compound.
Conformational Flexibility and Preferred Conformations within the Macrocycle
Force-field calculations are instrumental in exploring the vast conformational space of macrocycles. For this compound, these simulations would identify the most populated conformations at a given temperature. Studies on the parent cyclododecane (B45066) have identified a highly stable square-like conformation. The introduction of two carbonyl groups at the 1 and 7 positions would likely influence this preference, leading to a unique set of low-energy conformers. Molecular dynamics simulations could then be used to study the dynamic interchange between these conformations over time.
Quantum Chemical Modeling of Reactivity and Photochemistry
Quantum chemical modeling is a powerful tool for elucidating the electronic structure, reactivity, and photochemical behavior of molecules. For this compound, such studies would be invaluable in understanding its unique characteristics stemming from its 12-membered ring and the 1,7-disposition of its carbonyl groups.
Mechanistic Studies of Dione-Specific Reactions
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, could be employed to investigate the mechanisms of reactions specific to the dione (B5365651) functionality in this compound. These studies could map out the potential energy surfaces for various reactions, identify transition states, and calculate activation energies. This would provide a detailed, atomistic understanding of reaction pathways and predict the most favorable reaction conditions.
Table 1: Potential Areas for Mechanistic Studies of this compound
| Reaction Type | Computational Investigation | Potential Insights |
| Nucleophilic Addition | Modeling the approach of various nucleophiles to the carbonyl carbons. | Understanding the regioselectivity and stereoselectivity of addition reactions. |
| Enolate Formation and Reactivity | Calculation of pKa values for α-protons and modeling the structure and reactivity of the resulting enolates. | Predicting the outcomes of base-catalyzed reactions, such as aldol (B89426) condensations. |
| Reduction Reactions | Simulating the mechanism of reduction by various hydride reagents. | Elucidating the stereochemical course of the formation of corresponding diols. |
| Transannular Reactions | Investigating the possibility of reactions involving the interaction of the two carbonyl groups across the ring. | Exploring unique reactivity patterns dictated by the macrocyclic structure. |
Photochemical Reaction Pathways, including Norrish/Yang Type II Reaction
The photochemistry of ketones is a rich field, with the Norrish Type I and Type II reactions being cornerstone processes. For this compound, computational modeling could predict the likelihood and outcomes of these and other photochemical transformations.
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) (the Yang cyclization).
Table 2: Predicted Photochemical Pathways for this compound
| Photochemical Process | Proposed Mechanism for this compound | Expected Products |
| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction by one of the excited carbonyl groups from the hydrocarbon backbone. | Cleavage products (an enol and an alkene-containing fragment) or Yang cyclization products (bicyclic cyclobutanols). |
| Norrish Type I Reaction | α-cleavage of one of the C-C bonds adjacent to a carbonyl group. | Formation of a diradical intermediate, which could lead to decarbonylation or ring contraction. |
| Intramolecular [2+2] Photocycloaddition | If the carbonyl groups can come into close proximity, direct photocycloaddition could occur. | Formation of a tricyclic dioxetane derivative. |
Computational studies could model the excited states of this compound, calculate the energy barriers for hydrogen abstraction, and explore the stability and subsequent reaction pathways of the resulting biradical intermediates.
Correlation of Intercarbonyl Dihedral Angles with Spectroscopic and Photochemical Properties
The relative orientation of the two carbonyl groups in this compound, defined by the intercarbonyl dihedral angle, is expected to significantly influence its spectroscopic and photochemical properties. The large, flexible 12-membered ring can adopt various conformations, each with a different dihedral angle between the C=O groups.
Computational chemistry could be used to:
Perform a conformational analysis to identify the low-energy conformers of this compound and their respective intercarbonyl dihedral angles.
Calculate the spectroscopic properties for each conformer, such as the UV-Vis and IR spectra. Time-dependent DFT (TD-DFT) would be particularly useful for simulating the electronic transitions.
Correlate the calculated properties with the dihedral angle. For instance, the extent of electronic coupling between the two carbonyl chromophores, which affects the UV-Vis spectrum, is highly dependent on their relative orientation.
Table 3: Hypothetical Correlation of Intercarbonyl Dihedral Angle with Molecular Properties
| Intercarbonyl Dihedral Angle | Predicted Spectroscopic Feature | Predicted Photochemical Outcome |
| Small (close to parallel) | Splitting of the n→π* transition in the UV-Vis spectrum due to exciton (B1674681) coupling. | Enhanced probability of intramolecular photocycloaddition. |
| Large (close to anti-parallel) | Two nearly independent n→π* transitions, similar to a monofunctional ketone. | Independent photochemical reactions of the two carbonyl groups. |
| Intermediate | Intermediate level of electronic coupling. | A balance of different photochemical pathways. |
By systematically varying the intercarbonyl dihedral angle in computational models, a clear relationship between the conformation of this compound and its photochemical reactivity could be established. This would provide a powerful predictive tool for understanding and potentially controlling the outcomes of its photochemical reactions.
Reactivity and Mechanistic Studies of Cyclododecane 1,7 Dione
Carbonyl Group Reactivity in Cyclododecane-1,7-dione
The presence of two carbonyl groups makes this compound susceptible to a variety of reactions typical of ketones, though often with unique outcomes influenced by the macrocyclic structure.
The carbonyl carbons in this compound are electrophilic and readily undergo nucleophilic addition. smolecule.com During this process, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org If the two groups attached to the carbonyl are not identical, this transformation creates a new stereocenter. libretexts.org
The stereochemical outcome of nucleophilic addition is determined by the direction of the nucleophile's attack on the plane of the carbonyl group. libretexts.org In solution, without enzymatic control, attack from either face of the carbonyl is often possible, which can lead to a mixture of stereoisomers. libretexts.org However, the conformational flexibility and potential steric hindrance of the large cyclododecane (B45066) ring can influence the trajectory of the incoming nucleophile, favoring attack from the less hindered face. libretexts.orgresearchgate.net This can result in a non-racemic mixture of products, where one diastereomer is formed in excess. The specific stereoselectivity depends on factors such as the nature of the nucleophile, the solvent, and the presence of any coordinating cations that can influence the transition state. researchgate.net For example, reduction of the dione (B5365651) with hydride reagents like sodium borohydride (B1222165) would yield the corresponding cyclododecane-1,7-diol, with the stereochemistry of the alcohol groups being dependent on the facial selectivity of the hydride attack at each ketone.
The α-hydrogens (protons on the carbons adjacent to the carbonyl groups) in this compound are acidic and can be removed by a base to form an enolate. libretexts.org This enolate can then act as a nucleophile, attacking the other carbonyl group within the same molecule in an intramolecular condensation reaction. libretexts.org
A significant reaction pathway for this compound is the transannular aldol (B89426) condensation, a process that forms a new carbon-carbon bond across the ring. acs.org When treated with a base, such as potassium tert-butoxide in tert-butyl alcohol, this compound undergoes an intramolecular aldol condensation. acs.org The reaction proceeds through the formation of an enolate at one of the α-carbons (e.g., C-2 or C-8), which then attacks the carbonyl carbon of the other ketone group (C-7 or C-1). pearson.com This nucleophilic attack is followed by a dehydration step to yield a bicyclic α,β-unsaturated ketone. pearson.com The specific product formed is bicyclo[7.3.0]dodec-1(9)-en-8-one. acs.org This outcome highlights the thermodynamic preference for forming fused five- and nine-membered rings through this transannular pathway.
| Reactant | Reagents and Conditions | Major Product | Yield |
| This compound | Potassium tert-butoxide in tert-butyl alcohol | Bicyclo[7.3.0]dodec-1(9)-en-8-one | 60% acs.org |
Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. libretexts.org The keto form contains the C=O double bond, while the enol form contains a C=C double bond and a hydroxyl (-OH) group. libretexts.org
Condensation Reactions of the Dione Functionality
Reactions Involving the Cyclododecane Ring System
Beyond the reactivity centered on the carbonyl groups, the macrocyclic ring itself can be a site for chemical modification.
The presence of the ketone groups activates the adjacent α-positions for various functionalization reactions. For instance, halogenation can occur at the α-carbons. researchgate.net Reactions with reagents like N-bromosuccinimide (NBS) could introduce bromine atoms at the C-2, C-6, C-8, and C-12 positions. researchgate.net These halogenated derivatives can then serve as intermediates for further synthetic transformations. Additionally, oxidation reactions targeting the methylene (B1212753) groups of the cyclododecane ring can be performed, although controlling the position of these reactions (remote functionalization) can be challenging without specific directing groups. The large, flexible nature of the cyclododecane ring presents both opportunities and challenges for achieving site-selectivity in the functionalization of its backbone. wikipedia.org
Ring-Opening and Ring-Contraction Reactions of this compound
While specific studies detailing the ring-opening and ring-contraction reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous macrocyclic ketones provides a framework for understanding its potential transformations. Generally, such reactions in cyclic systems can be prompted by various stimuli, including light (photochemical reactions), heat (thermal reactions), or chemical reagents.
Ring-contraction, for instance, can occur through mechanisms like the Favorskii rearrangement if an α-halo ketone derivative is treated with a base. Another potential pathway for ring-contraction in cyclic ketones is photochemical rearrangement. For example, light-induced Wolff rearrangement of an α-diazo derivative of this compound could theoretically lead to a ring-contracted product. One study on a benzannulated cyclodeca-3,7-diene-1,5-diyne system demonstrated that photochemical ring contraction could be induced, leading to a more strained and reactive ten-membered ring. nih.gov
Ring-opening reactions can also be envisaged under various conditions. For example, Baeyer-Villiger oxidation, using a peroxy acid, could lead to the insertion of an oxygen atom adjacent to one of the carbonyl groups, forming a lactone and effectively opening the carbon framework of the original ring. The specific products of these reactions would be contingent on the precise reagents and conditions employed.
Photochemistry of Macrocyclic Diketones, with Specific Reference to this compound
The photochemistry of ketones is a well-established field, with the Norrish Type I and Type II reactions being the most prominent photochemical processes. For macrocyclic diketones like this compound, the flexibility and conformation of the large ring play a crucial role in determining the outcome of photochemical excitation.
Norrish/Yang Type II Reaction Mechanisms and Product Distribution
The Norrish Type II reaction is an intramolecular photochemical process that typically occurs in ketones possessing a hydrogen atom on the γ-carbon (the third carbon atom from the carbonyl group). Upon absorption of light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited carbonyl oxygen can then abstract a γ-hydrogen atom, forming a 1,4-biradical intermediate. wikipedia.org
This 1,4-biradical can subsequently undergo one of two competing pathways:
Cleavage (Fragmentation): Scission of the α,β-carbon-carbon bond results in the formation of an enol and an alkene. The enol will then tautomerize to the corresponding ketone. wikipedia.org
Cyclization (Yang Reaction): Intramolecular combination of the radical centers leads to the formation of a cyclobutanol (B46151) derivative. scispace.com
The distribution of products between cleavage and cyclization is influenced by several factors, including the conformation of the 1,4-biradical intermediate. For cyclization to occur, the radical centers must be in close proximity. In flexible macrocycles, the various possible conformations can lead to different ratios of cleavage to cyclization products.
Table 1: General Product Distribution in Norrish Type II Reactions
| Reactant Type | Major Product(s) | Minor Product(s) |
| Acyclic Ketones | Cleavage Products (Alkene + Ketone) | Cyclobutanol |
| Cyclic Ketones | Cyclobutanol | Cleavage Products |
| Diketones | Can be complex, depending on which carbonyl reacts and the subsequent pathways. |
This table represents general trends and the actual product distribution can vary significantly based on the specific molecular structure and reaction conditions.
Influence of Macrocyclic Conformation on Photoreactivity and Quantum Yields
The conformation of a macrocyclic molecule is a critical determinant of its photoreactivity and the efficiency of photochemical processes, which is quantified by the quantum yield (the fraction of absorbed photons that lead to a specific photochemical event). For a Norrish Type II reaction to occur, the γ-hydrogen must be accessible to the excited carbonyl oxygen.
Macrocycles like cyclododecane are known to exist in various stable conformations. nih.gov For this compound, the relative positions of the two carbonyl groups and the accessibility of γ-hydrogens in different conformations will directly impact the quantum yields of the Norrish/Yang Type II reaction.
Solvent polarity can also influence the lifetime and reactivity of the 1,4-biradical intermediate, thereby affecting the final product distribution and quantum yields. scispace.com While specific quantum yield data for this compound is not available in the reviewed literature, it is a fundamental parameter that would be essential for a complete understanding of its photochemical behavior.
Table 2: Factors Influencing Photoreactivity and Quantum Yields of Macrocyclic Ketones
| Factor | Influence on Photoreactivity |
| Ring Size and Flexibility | Affects the proximity of γ-hydrogens to the carbonyl group, influencing the efficiency of hydrogen abstraction. |
| Conformational Population | The distribution of ground-state conformers determines the overall reactivity. |
| Substituent Effects | Steric and electronic effects of substituents can alter conformational preferences and the reactivity of the excited state. |
| Solvent Polarity | Can influence the stability and reaction pathways of the biradical intermediate. |
| Temperature | Can alter the population of different conformers and affect reaction rates. |
Advanced Applications in Organic Synthesis and Materials Science
Cyclododecane-1,7-dione as a Building Block in Complex Molecule Synthesis
The strategic placement of two ketone functionalities within a flexible twelve-membered ring makes this compound an attractive starting material for the synthesis of complex molecules. Its inherent conformational flexibility and the reactivity of its carbonyl groups can be exploited to construct elaborate three-dimensional structures with a high degree of stereochemical control.
Stereoselective Synthesis of Advanced Macrocyclic Structures
While specific research on the stereoselective synthesis of advanced macrocyclic structures directly from this compound is not extensively documented in publicly available literature, the principles of macrocyclic chemistry suggest its potential in this area. The dione's framework can be envisioned as a precursor to more complex macrocycles through reactions such as intramolecular aldol (B89426) condensations, pinacol (B44631) couplings, or McMurry reactions, which could lead to the formation of new ring systems with defined stereochemistry. The conformational preferences of the cyclododecane (B45066) ring can influence the stereochemical outcome of these reactions, potentially allowing for the selective formation of one diastereomer over another.
The synthesis of related unsaturated macrocyclic diketones, such as cyclododeca-2,8-diyne-1,7-dione, has been reported. documentsdelivered.com Such compounds, with their rigid diyne units, offer a different conformational landscape and could serve as precursors to highly ordered macrocyclic structures through further transformations like hydrogenation or click chemistry.
Precursor for Elaborate Organic Scaffolds and Heterocycles
The carbonyl groups of this compound serve as reactive handles for the construction of a variety of organic scaffolds and heterocyclic systems. The synthesis of nitrogen-containing heterocycles is a prominent application for cyclic diketones. researchgate.netnih.gov For instance, condensation reactions with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reactions with other nitrogen-containing binucleophiles could yield a range of fused or spirocyclic heterocyclic systems.
The general reactivity of cyclic ketones suggests that this compound could be a precursor to various heterocycles containing oxygen or sulfur as well. For example, reactions with reagents like Lawesson's reagent could convert the dione (B5365651) into the corresponding dithione, which could then undergo further cyclization reactions to form sulfur-containing heterocycles. mdpi.com Similarly, Baeyer-Villiger oxidation could potentially lead to the formation of large-ring dilactones.
Integration of this compound in Polymer Chemistry and Material Development
The bifunctional nature of this compound makes it a candidate for incorporation into polymeric structures, where the macrocyclic unit can impart unique properties to the resulting materials.
Monomer in Polycondensation Reactions for Specialized Polymers
Polycondensation is a key method for the synthesis of polymers, and diketones can participate in these reactions. While direct polycondensation of this compound is not well-documented, analogous cyclic diamides have been shown to undergo polymerization. For example, 1,6-diazacyclododecane-7,12-dione has been polymerized to produce polyamide 46. This suggests the potential for this compound to react with diamines to form polyamides containing the macrocyclic unit in the polymer backbone.
Similarly, reduction of the ketone functionalities to diols would yield cyclododecane-1,7-diol, chemsrc.com which could then be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The incorporation of the large, relatively flexible cyclododecane ring into the polymer chain could influence properties such as thermal stability, solubility, and mechanical behavior.
Table 1: Potential Polycondensation Reactions Involving this compound Derivatives
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| This compound | Diamine | Polyamide (via reductive amination) | Modified thermal and mechanical properties |
| Cyclododecane-1,7-diol | Dicarboxylic Acid | Polyester | Increased flexibility, altered crystallinity |
Design of Functional Materials Incorporating Macrocyclic Diketone Units
The incorporation of the this compound moiety into materials can be a strategy for designing functional materials with specific properties. The carbonyl groups can act as sites for post-polymerization modification, allowing for the attachment of other functional groups. Furthermore, the macrocyclic structure itself can influence the morphology and performance of the material. For instance, in the context of polyurethanes, the choice of diol, which could be derived from this compound, can affect the properties of the resulting polymer. researchgate.net
The presence of the large hydrocarbon ring could enhance the hydrophobicity and solubility in nonpolar solvents, which could be advantageous in applications such as coatings or specialty films. While specific examples utilizing this compound are scarce, the broader field of macrocycle-containing polymers suggests that such materials could find applications in areas like drug delivery, sensing, and advanced composites.
Future Research Directions and Emerging Trends for Cyclododecane 1,7 Dione
Development of Novel Catalytic and Green Synthetic Routes
The synthesis of macrocyclic ketones has historically presented challenges, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org Future research will focus on developing more efficient, selective, and environmentally benign methods for the synthesis of Cyclododecane-1,7-dione.
Modern catalytic approaches are expected to supersede traditional stoichiometric methods. Palladium-catalyzed carbonylation reactions, for instance, have shown promise in the synthesis of various macrocyclic structures and could be adapted for the cyclization of appropriate linear precursors to form the dione (B5365651). purdue.edu Another avenue of exploration is the use of catalyst-free methods under mild conditions, such as electrophilic halogen-mediated semipinacol rearrangements, which have been successfully used to synthesize macrocyclic ketones like muscone (B1676871). nih.gov
A significant trend is the move towards "green chemistry." This involves utilizing renewable starting materials, employing safer solvents, and designing energy-efficient processes. Research into enzymatic and biocatalytic methods for macrocycle synthesis is gaining traction, potentially offering high stereoselectivity and yields under mild conditions. nih.govmdpi.com Continuous flow processes also represent a promising green technology, as they can enhance reaction yield and selectivity while simplifying scale-up compared to traditional batch reactions. nih.gov The development of synthetic routes starting from abundant feedstocks, such as leveraging ring-closing metathesis on precursors derived from natural oils, presents a sustainable strategy for producing this compound and related macrocycles. acs.org
Table 1: Comparison of Synthetic Approaches for Macrocyclic Diketones
| Method | Potential Advantages | Key Research Challenges |
| Catalytic Carbonylation | High efficiency, potential for atom economy. purdue.edu | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Ring-Closing Metathesis | High functional group tolerance, use of green catalysts. acs.org | Availability of suitable diene precursors. |
| Biocatalysis/Enzymatic | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, substrate scope limitations. |
| Continuous Flow Synthesis | Improved yield and safety, ease of scale-up, precise control. nih.gov | Initial setup cost, reactor design for specific reactions. |
| Photochemical Methods | Can access unique reaction pathways, mild conditions. purdue.edu | Control of selectivity, scalability. |
Advanced Spectroscopic Probes for In-Situ Dynamic Conformational and Reactive Studies
The conformational flexibility of the 12-membered ring in this compound is a critical determinant of its reactivity. Unlike simpler cycloalkanes, the two carbonyl groups introduce dipoles and potential transannular interactions that create a complex potential energy surface with multiple low-energy conformers. Future research will heavily rely on advanced spectroscopic techniques coupled with computational chemistry to map this landscape.
Theoretical investigations, using methods like density functional theory (DFT), will be crucial for predicting stable conformers and simulating their spectroscopic signatures (e.g., IR, Raman, VCD, and NMR spectra). worldscientific.com These predictions can then be validated against experimental data obtained from sophisticated techniques like chirped-pulse Fourier transform microwave spectroscopy, which has successfully unveiled multiple conformations of the related cyclododecanone (B146445).
A major emerging trend is the use of in-situ spectroscopy to monitor chemical reactions in real time. spectroscopyonline.commt.com Techniques such as ReactIR (FTIR) and Raman spectroscopy allow researchers to track the concentration of reactants, products, and even transient intermediates as a reaction progresses. mt.com This provides invaluable mechanistic insights that are lost in traditional offline analysis. spectroscopyonline.com For this compound, these methods could be used to study the kinetics of derivatization reactions or to observe conformational changes during a reaction. More advanced probes, like fluorescence lifetime imaging microscopy, while currently used in biological systems, demonstrate the potential for real-time observation of macrocycle formation and transformation with high sensitivity. nih.gov
Integration of Machine Learning and AI in Predictive Modeling of Reactivity and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. appliedclinicaltrialsonline.com For a molecule like this compound, these computational tools offer a path to rapidly explore its chemical space without the need for exhaustive experimentation.
One key application is the prediction of reaction outcomes. ML models can be trained on large datasets of known chemical reactions to predict the products of a novel reaction with high accuracy. neurips.cc This could be used to forecast the results of subjecting this compound to various reagents, identifying promising pathways for new derivatives and avoiding unproductive experiments. cmu.edu Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to the target molecule or its derivatives. acs.org
Beyond predicting reactivity, AI is becoming an indispensable tool for de novo design. nih.gov Algorithms can be designed to generate novel molecular structures based on this compound as a scaffold, optimizing for specific desired properties such as binding affinity to a biological target or specific material characteristics. This approach has been successfully applied to the design of cyclic peptides and can be adapted for macrocyclic ketones. nih.gov ML can also predict supramolecular binding, which is crucial for designing host-guest systems. chemrxiv.orgchemrxiv.org
Exploration of Undiscovered Reactivity Patterns and Derivatizations
The unique topology of this compound, with two carbonyl groups separated by five and three methylene (B1212753) units, suggests the potential for reactivity patterns beyond simple ketone chemistry. Future research will focus on uncovering these novel transformations.
A particularly exciting area is the exploration of transannular reactions, where the flexible ring allows one carbonyl group or an adjacent carbon to react with the other carbonyl group across the ring. Such reactions can lead to the formation of complex bicyclic or bridged structures that would be difficult to synthesize through other means. Computational modeling will be instrumental in identifying plausible transannular reaction pathways.
Another trend is the use of this compound as a scaffold in Diversity-Oriented Synthesis (DOS). In DOS, a simple starting material is elaborated through various reaction pathways to rapidly generate a library of structurally diverse compounds. mdpi.com The two carbonyl groups of the dione serve as versatile handles for introducing a wide range of functional groups and building complex molecular architectures. This approach is powerful for discovering molecules with novel biological or material properties.
Investigation into the Potential of this compound as a Precursor for Supramolecular Assemblies
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a cornerstone of modern materials science and nanotechnology. wikipedia.org Macrocycles are highly valued as building blocks in this field because their defined shapes and cavities can be used to create intricate and functional molecular architectures. wikipedia.orgrsc.org
This compound is an excellent candidate for a supramolecular building block. rsc.org Its C12 ring provides a well-defined, non-planar scaffold. The two ketone functionalities can act as hydrogen bond acceptors or can be readily converted into other functional groups (e.g., oximes, hydrazones, amines) capable of participating in a wider range of non-covalent interactions, such as hydrogen bonding, metal coordination, and halogen bonding.
Future research will explore the design and synthesis of derivatives of this compound that can self-assemble into higher-order structures. This could include the formation of host-guest complexes, where the macrocycle encapsulates a smaller molecule, or the construction of molecular cages, rotaxanes, and catenanes. mdpi.com By attaching specific recognition units to the cyclododecane (B45066) framework, it may be possible to create molecular sensors or components for molecular machines. The inherent chirality of certain conformations or derivatives could also be exploited for applications in asymmetric catalysis or chiral recognition.
Q & A
Q. What are the optimal synthetic routes for Cyclododecane-1,7-dione in laboratory settings?
Q. How does the [3333] conformation of this compound influence its reactivity?
The [3333] conformation places carbonyl groups at ring corners, creating steric hindrance that affects nucleophilic attack. This conformation:
- Reduces Reactivity in SN2 Reactions : Bulky ring structure limits backside access for nucleophiles .
- Facilitates Ring-Opening Polymerization : Strain in the conformation enables controlled polymerization under basic conditions .
- Impacts Solubility : Higher solubility in nonpolar solvents (e.g., hexane) due to the hydrophobic methylene backbone .
Q. What computational methods are used to model this compound's electronic and structural properties?
- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) Simulations : Analyzes conformational flexibility in solution, correlating with experimental NMR data .
- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal structures, revealing dominant H···H and C···O contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
